molecular formula C4H3BrCl2N2 B3034195 2-bromo-4,5-dichloro-1-methyl-1H-imidazole CAS No. 143485-91-0

2-bromo-4,5-dichloro-1-methyl-1H-imidazole

Cat. No.: B3034195
CAS No.: 143485-91-0
M. Wt: 229.89 g/mol
InChI Key: MELULNLISMUDSX-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichloro-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine atoms at the 2nd, 4th, and 5th positions, respectively, and a methyl group at the 1st position. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5-dichloro-1-methyl-1H-imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to form complexes with bimetallic platinum (II), which exhibits potent cytotoxic activity . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can alter the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent . The modulation of gene expression and signaling pathways by this compound can lead to altered cellular responses, including apoptosis and cell cycle arrest.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with platinum (II) complexes can result in the inhibition of DNA replication and transcription, thereby exerting cytotoxic effects . Additionally, changes in gene expression induced by this compound can further influence cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, which are essential for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity . Toxicity studies have indicated that high doses of this compound can cause organ damage and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, which can have downstream effects on cellular function . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-1-methyl-1H-imidazole typically involves the halogenation of 1-methylimidazole. One common method includes the bromination of 1-methylimidazole followed by chlorination. The reaction conditions often involve the use of bromine and chlorine gas or their respective halogenating agents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions are optimized to ensure the safety and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dichloro-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazoles, which can have various functional groups replacing the halogen atoms. These derivatives are often studied for their enhanced chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine and chlorine atoms in 2-bromo-4,5-dichloro-1-methyl-1H-imidazole provides it with distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

2-bromo-4,5-dichloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrCl2N2/c1-9-3(7)2(6)8-4(9)5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELULNLISMUDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4,5-dichloroimidazole (1 g, 4.6 mmol), methyl iodide (346 μL, 5.56 mmol), potassium carbonate (1.27 g, 9.2 mmol) and tetrabutylammonium bromide (148 mg, 0.46 mmol) in acetonitrile (2 mL) was stirred vigorously at 70-80° C. for 1.0 h. After cooling to room temperature, the inorganic salts were filtered off and washed with acetonitrile. The filtrate was evaporated and the residue was purified by flash chromatography (Si) to afford 2-bromo-4,5-dichloro-1-methyl-1H-imidazole as a white solid. LCMS calc.=230.89; found=230.9 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 3.61 (s, 3 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
346 μL
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
148 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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